

Spectral Data Analysis of 2,3,3-Trimethyl-2butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3,3-Trimethyl-2-butanol

Cat. No.: B1595699

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2,3,3- Trimethyl-2-butanol** (CAS No. 594-83-2), a tertiary alcohol with the molecular formula C₇H₁₆O. The following sections present key spectral data obtained from Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Infrared (IR) Spectroscopy. Detailed experimental protocols are also provided to aid in the replication and interpretation of these results.

Quantitative Spectral Data

The spectral data for **2,3,3-Trimethyl-2-butanol** is summarized in the tables below for easy reference and comparison.

Table 1: Mass Spectrometry Data

Property	Value
Molecular Formula	C7H16O
Molecular Weight	116.20 g/mol
Ionization Method	Electron Ionization (EI)
Key Mass-to-Charge Ratios (m/z)	Relative Intensity
59	100% (Base Peak)
101	Major Peak
83	Major Peak

Table 2: 13C-NMR Spectral Data

Chemical Shift (δ) in ppm	Carbon Assignment
74.9	C2 (quaternary)
38.6	C3 (quaternary)
26.8	C4 (primary)
24.5	C1 (primary)

Table 3: ¹H-NMR Spectral Data

Chemical Shift (δ) in ppm	Multiplicity	Integration	Proton Assignment
1.25	Singlet	1H	-ОН
1.16	Singlet	6H	2 x -CH₃ at C2
0.92	Singlet	9Н	3 x -CH₃ at C3 (tert- butyl)

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3444	O-H Stretch (broad)	Alcohol (-OH)
2966	C-H Stretch (asymmetric)	Alkane (-CH₃)
2874	C-H Stretch (symmetric)	Alkane (-CH₃)
1468	C-H Bend (asymmetric)	Alkane (-CH₃)
1366	C-H Bend (symmetric)	Alkane (-CH ₃)
1148	C-O Stretch	Tertiary Alcohol

Experimental Protocols

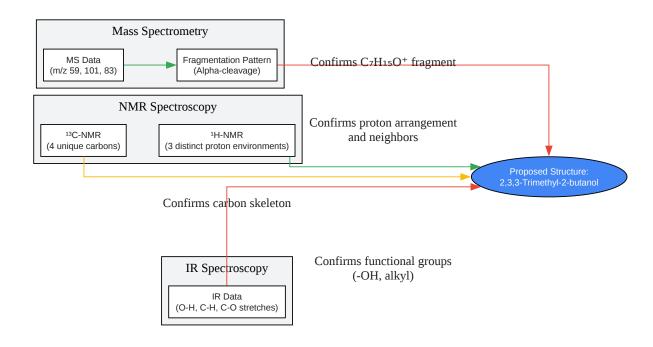
The following are generalized experimental protocols for the acquisition of the spectral data presented above.

- 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A sample of **2,3,3-Trimethyl-2-butanol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.
- ¹H-NMR Spectroscopy:
 - Instrument: A 400 MHz or 500 MHz NMR spectrometer.
 - Parameters: A standard proton experiment is performed with a pulse angle of 30-45 degrees, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ¹³C-NMR Spectroscopy:
 - Instrument: A 100 MHz or 125 MHz NMR spectrometer.
 - Parameters: A proton-decoupled ¹³C experiment is typically run to simplify the spectrum.
 Key parameters include a pulse angle of 30-45 degrees, a spectral width of around 220

ppm, and a relaxation delay of 2-10 seconds to ensure proper relaxation of quaternary carbons.

2.2. Mass Spectrometry (MS)

- Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is commonly used for volatile compounds like 2,3,3-Trimethyl-2-butanol.
- Sample Introduction: The sample is injected into the GC, where it is vaporized and separated from any impurities.
- Ionization: Electron Ionization (EI) is the standard method, with a typical electron energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).


2.3. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For a liquid sample like 2,3,3-Trimethyl-2-butanol, a thin film can be
 prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of
 the sample is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Visualization of Structural Confirmation

The following diagram illustrates the logical workflow of how the different spectral data points converge to confirm the structure of **2,3,3-Trimethyl-2-butanol**.

Click to download full resolution via product page

Structural confirmation workflow for **2,3,3-Trimethyl-2-butanol**.

• To cite this document: BenchChem. [Spectral Data Analysis of 2,3,3-Trimethyl-2-butanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595699#spectral-data-for-2-3-3-trimethyl-2-butanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com